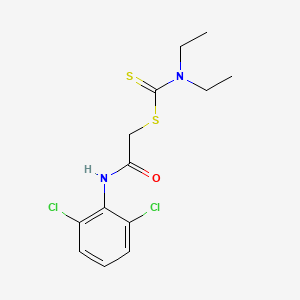

2-((2,6-Dichlorophenyl)amino)-2-oxoethyl diethylcarbamodithioate

Description

2-((2,6-Dichlorophenyl)amino)-2-oxoethyl diethylcarbamodithioate is a synthetic organic compound characterized by a 2,6-dichlorophenyl group linked via an amide bond to an oxoethyl moiety, which is further substituted with a diethylcarbamodithioate group.

The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as described in Vogel’s Textbook of Practical Organic Chemistry for analogous aromatic amides and dithiocarbamates . Key challenges in its preparation include controlling stereoselectivity and ensuring stability of the dithiocarbamate group, which is prone to hydrolysis under acidic or basic conditions.

Properties

IUPAC Name |

[2-(2,6-dichloroanilino)-2-oxoethyl] N,N-diethylcarbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2N2OS2/c1-3-17(4-2)13(19)20-8-11(18)16-12-9(14)6-5-7-10(12)15/h5-7H,3-4,8H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCCGQVAYDEOOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SCC(=O)NC1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is structurally similar to 2-((2,6-dichlorophenyl)amino)benzoic acid (2-dcaba), which is a potential non-steroidal anti-inflammatory drug. Non-steroidal anti-inflammatory drugs (NSAIDs) typically target enzymes like cyclooxygenase (COX)-1 and COX-2.

Mode of Action

NSAIDs like 2-DCABA inhibit COX enzymes, which are responsible for producing prostaglandins, compounds that contribute to inflammation and pain signaling.

Biochemical Pathways

Nsaids, including 2-dcaba, inhibit the synthesis of prostaglandins, which are mediators of inflammation. This suggests that the compound may affect inflammatory pathways.

Pharmacokinetics

It’s worth noting that the absorption, distribution, metabolism, and excretion (adme) properties of a compound significantly impact its bioavailability and therapeutic effect.

Result of Action

By inhibiting the synthesis of prostaglandins, nsaids can reduce inflammation and pain.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the polymorphism of 2-DCABA seems to stem from the conformational flexibility of the molecule. This suggests that the physical and chemical environment could influence the action of structurally similar compounds.

Biological Activity

2-((2,6-Dichlorophenyl)amino)-2-oxoethyl diethylcarbamodithioate is a compound of interest due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C12H16Cl2N2OS2

- IUPAC Name : this compound

Anticancer Activity

Recent studies have shown that compounds with similar structural features exhibit significant anticancer properties. For instance, dithiocarbamate derivatives have been reported to induce apoptosis in cancer cell lines through various pathways:

-

Mechanism of Action :

- Induction of oxidative stress leading to cell death.

- Inhibition of key signaling pathways involved in cell proliferation.

-

Case Studies :

- A study demonstrated that dithiocarbamate derivatives exhibited cytotoxicity against HepG2 human hepatoblastoma cells, with IC50 values indicating effective concentrations for inducing cell death .

- Another research indicated that structural modifications (e.g., halogen substitutions) enhanced the anticancer activity of related compounds .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

- Antibacterial Assays :

Antioxidant Activity

The antioxidant properties of the compound were assessed using standard assays such as DPPH and ABTS:

- DPPH Assay Results :

Data Table: Biological Activities Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Functional Group Impact: The dithiocarbamate group in the target compound distinguishes it from clonidine (imidazoline) and benzilic acid (hydroxyacetic acid). Clonidine’s imidazoline ring enables central nervous system (CNS) activity, whereas the target compound’s dithiocarbamate may limit blood-brain barrier penetration, redirecting its utility to peripheral systems .

Stability and Reactivity :

- Compared to benzilic acid (stable under ambient conditions), the target compound’s dithiocarbamate group is susceptible to hydrolysis, requiring storage in anhydrous environments .

- The thioethyl group in the acetamide analog () introduces sulfur-based reactivity, which may enhance binding to cysteine residues in proteins—a feature absent in the target compound .

Biological Activity :

- Clonidine’s antihypertensive effects are well-documented, but the target compound’s bioactivity remains speculative. Dithiocarbamates often exhibit glutathione peroxidase inhibition or redox modulation, implying possible antioxidant or pro-oxidant effects depending on context .

Toxicological Profile :

- Clonidine hydrochloride is classified as hazardous under OSHA standards due to acute toxicity . The target compound’s dithiocarbamate moiety may pose similar risks, including skin/eye irritation and metabolic interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.